4-Bromo-2-benzoylpyrrole
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Overview
Description
4-Bromo-2-benzoylpyrrole is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-benzoylpyrrole typically involves the bromination of a pyrrole derivative followed by benzoylation. One common method includes the bromination of 2-benzoylpyrrole using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and benzoylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-benzoylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups replacing the bromine atom or modifying the benzoyl group .
Scientific Research Applications
4-Bromo-2-benzoylpyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-benzoylpyrrole and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some derivatives act as uncouplers of oxidative phosphorylation, disrupting the production of ATP in cells . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Benzoylpyrrole: Lacks the bromine atom at the 4-position, which can affect its reactivity and biological activity.
4-Bromo-2-methylpyrrole: Has a methyl group instead of a benzoyl group, leading to different chemical properties and applications.
Chlorfenapyr: A commercial insecticide derived from pyrrole compounds, similar in structure but with different substituents.
Uniqueness: 4-Bromo-2-benzoylpyrrole is unique due to the combination of the bromine atom and the benzoyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-10(13-7-9)11(14)8-4-2-1-3-5-8/h1-7,13H |
InChI Key |
MFIQIUWWTVDWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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